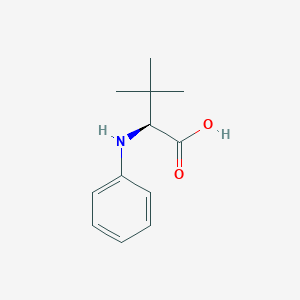

3-Methyl-N-phenyl-L-valine

Description

Structure

3D Structure

Properties

CAS No. |

400777-56-2 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(2S)-2-anilino-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)10(11(14)15)13-9-7-5-4-6-8-9/h4-8,10,13H,1-3H3,(H,14,15)/t10-/m1/s1 |

InChI Key |

XDPXYKMLGIKDGV-SNVBAGLBSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC1=CC=CC=C1 |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl N Phenyl L Valine

Chemoenzymatic and Biocatalytic Synthetic Routes

Biocatalysis presents a powerful and sustainable alternative for synthesizing chiral N-functionalized amino acids. nih.gov These methods leverage the inherent stereoselectivity of enzymes to produce optically pure compounds, often under mild, aqueous reaction conditions. biorxiv.org

The enzymatic synthesis of N-arylated amino acids is a challenging field due to the lower nucleophilicity of aromatic amines compared to their aliphatic counterparts. acs.org However, specific classes of enzymes have demonstrated potential for catalyzing the hydroamination or N-phenylation required to form the target compound.

Carbon-nitrogen lyases, such as aspartate ammonia lyases and the ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, are notable for their ability to catalyze the addition of amines to α,β-unsaturated acids. acs.org For instance, EDDS lyase has been successfully used for the biocatalytic hydroamination of fumarate with various arylamines, achieving high conversions and yielding N-arylated aspartic acids. acs.org This demonstrates the principle that enzymes can be found or engineered to accept aromatic amines as substrates. Phenylalanine ammonia lyases (PALs) are another relevant class, naturally catalyzing the reversible deamination of L-phenylalanine to trans-cinnamic acid. frontiersin.org In the synthetic direction, at high concentrations of ammonia or an amine, PALs can produce substituted phenylalanine analogues from the corresponding cinnamic acids. frontiersin.org

Other enzymatic strategies for creating N-alkylated amino acids involve the reductive amination of α-keto acids, catalyzed by oxidoreductases like reductive aminases (RedAm) and N-methylamino acid dehydrogenases (NMAADHs). nih.govacs.org While often applied to alkylamines, the substrate scope of these enzymes could potentially be expanded to include aniline for the synthesis of 3-Methyl-N-phenyl-L-valine from its corresponding α-keto acid precursor.

Table 1: Examples of Enzymes and Their Applications in N-Arylation/Hydroamination

| Enzyme Class | Specific Enzyme Example | Reaction Type | Substrate Example | Product Type | Reference |

|---|---|---|---|---|---|

| Carbon-Nitrogen Lyase | EDDS Lyase | Hydroamination | Fumarate + Aniline | N-phenyl-aspartic acid | acs.org |

| Ammonia Lyase | Phenylalanine Ammonia Lyase (PAL) | Amination | Cinnamic Acids | Phenylalanine Analogues | frontiersin.org |

| Oxidoreductase | Reductive Aminase (RedAm) | Reductive Amination | α-Keto Acids + Amines | N-Alkyl Amino Acids | nih.govacs.org |

A primary advantage of biocatalysis is the exceptional level of stereocontrol, which is critical for producing enantiomerically pure amino acids like the L-isomer of 3-Methyl-N-phenyl-valine. universityofcalifornia.edu Enzymes operate via highly organized active sites that precisely orient substrates, ensuring that the chemical transformation occurs with high regio- and stereoselectivity. acs.org

In biocatalytic routes, the chirality of the final product is dictated by the enzyme's inherent preference. For example, the hydroamination of fumarate catalyzed by EDDS lyase produces the (S)-N-arylated aspartic acids with excellent enantiomeric excess (>99% ee). acs.org Similarly, biocatalytic cascades developed for synthesizing L-phenylalanine derivatives from aldehydes have demonstrated the ability to generate products with greater than 99% enantiomeric excess. biorxiv.org This high fidelity is a hallmark of enzyme catalysis and is essential for applications where a single stereoisomer is required. universityofcalifornia.edu The stereochemical outcome can even be "edited" through enzyme engineering to produce either the natural L-amino acids or the unnatural D-amino acids with high selectivity. universityofcalifornia.edu

While nature provides a vast array of enzymes, they are often not perfectly suited for industrial processes or for catalyzing reactions with non-natural substrates, such as the N-phenylation of a valine derivative. Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to tailor enzymes for specific applications. illinois.edunih.gov This process bypasses the need for detailed knowledge of the enzyme's structure or mechanism. illinois.edu

The process begins by generating a large library of enzyme variants through random mutagenesis of the gene encoding the wild-type enzyme. roche.comroche.com This library, containing millions of unique variants, is then subjected to a high-throughput screening or selection process that identifies the variants with improved performance for the desired reaction (e.g., higher activity, enhanced stability, or acceptance of a new substrate). mdpi.com The genes for these "surviving" variants are then used as the basis for further rounds of mutation and selection, progressively accumulating beneficial mutations until the desired level of function is achieved. roche.com

Directed evolution has been successfully used to alter numerous enzyme properties, including substrate specificity, activity, and stability. illinois.edu This approach is particularly valuable for engineering enzymes to perform reactions not known in biology or to improve their efficiency for synthetically challenging transformations, making it a key enabling technology for developing a biocatalyst for the synthesis of this compound. universityofcalifornia.edunih.gov

Advanced Synthetic Techniques and Automation

Modern amino acid synthesis increasingly relies on advanced techniques like flow chemistry and automation to enhance efficiency, scalability, and reproducibility. These technologies address many of the limitations associated with traditional batch synthesis.

Flow chemistry, where reagents are continuously pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and mixing. amidetech.com This methodology has been successfully applied to solid-phase peptide synthesis (SPPS), significantly reducing the time required for each amino acid coupling cycle. nih.govresearchgate.net In a flow-based system, reagents pass through a solid support (resin) as a concentrated band, which can improve coupling efficiency and reduce the total amount of reagents needed compared to batch methods. chimia.ch

Key advantages of flow chemistry in this context include:

Rapid Synthesis Cycles: Automated fast-flow instruments can complete a full amino acid incorporation cycle in minutes, with some systems achieving cycle times as low as 40 seconds. amidetech.comresearchgate.net A flow-based SPPS method can incorporate an amino acid residue every 1.8 minutes under automatic control. nih.govresearchgate.net

Enhanced Heat Transfer and Control: Flow reactors allow for rapid and uniform heating, enabling reactions to be performed at elevated temperatures. thieme-connect.de This can accelerate coupling reactions, especially for sterically hindered amino acids, without significant loss of enantiomeric purity. thieme-connect.de

In-line Monitoring: Systems can be equipped with detectors (e.g., UV-Vis) to monitor the progress of reactions in real-time, such as the removal of the Fmoc protecting group, allowing for immediate detection of difficult sequences. chimia.chthieme-connect.de

Improved Safety: The use of highly reactive or hazardous intermediates is safer in flow systems due to the small reaction volumes and contained environment. thieme-connect.de

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Cycle Time | Hours to days | Minutes per amino acid amidetech.comresearchgate.net |

| Heat Transfer | Slow and often uneven | Rapid and precise thieme-connect.de |

| Reagent Stoichiometry | Typically requires large excesses | Can operate with lower equivalents (e.g., 1.5) chimia.ch |

| Process Monitoring | Offline analysis | Real-time, in-line analysis chimia.ch |

| Scalability | Can be challenging | More straightforward to scale out |

Automation is central to modern amino acid and peptide synthesis, providing high reproducibility and freeing researchers from manual labor. americanpeptidesociety.orgcreative-peptides.com Automated synthesizers leverage the principles of SPPS, where an amino acid chain is built stepwise on a solid resin support, allowing for easy removal of excess reagents and byproducts through simple washing steps. americanpeptidesociety.org

Automated systems range from small-scale, high-throughput parallel synthesizers capable of producing many different peptides simultaneously, to large-scale batch instruments designed for producing grams of a single product. peptide.com These platforms automate the repetitive cycles of deprotection, coupling, and washing, ensuring consistency across runs and between different users. americanpeptidesociety.org

Recent developments in automated fast-flow peptide synthesis (AFPS) have enabled the routine production of peptide chains over 150 amino acids long in a matter of hours. amidetech.com Such high-fidelity systems match the speed of biological protein synthesis in ribosomes and offer a practical alternative to biochemical methods, with the added advantage of being able to incorporate non-canonical amino acids. amidetech.com The integration of software and data analysis allows for the optimization of residue-specific coupling protocols, further enhancing the quality of the final product. amidetech.com The result is a highly efficient process that can deliver milligram quantities of purified product, sufficient for subsequent research and development. amidetech.com

Purification and Isolation Techniques for Advanced Synthetic Intermediates

The purification and isolation of advanced synthetic intermediates, such as protected or derivatized amino acids, are critical steps to ensure the final product's purity. A variety of chromatographic and extraction techniques are employed, chosen based on the physicochemical properties of the target molecule and its impurities. nih.gov

The most common methods for purifying synthetic peptides and amino acid derivatives include:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique for the final purification of peptides and complex organic molecules. nih.govnih.gov It separates compounds based on their hydrophobicity.

Solid-Phase Extraction (SPE): SPE is an effective method for sample cleanup and purification. nih.gov It can be used to isolate products from reaction mixtures, offering a faster and more economical alternative to preparative HPLC for certain applications, with good yields and lower solvent consumption. nih.gov

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. diaion.com It is particularly useful for separating amino acids from each other or from uncharged or oppositely charged impurities, as their charge is dependent on the pH of the solution. diaion.com

Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and is another option for purifying peptides and proteins under less denaturing conditions than RP-HPLC. nih.gov

Adsorption Chromatography: Synthetic adsorbents can be used to purify amino acids. The strength of the interaction often correlates with the size of the nonpolar alkyl groups on the amino acid, allowing for effective separation. diaion.com

The choice of method depends on the scale of the synthesis and the nature of the impurities. For instance, after a complex synthesis, a crude product might first be subjected to extraction or SPE to remove the bulk of impurities, followed by RP-HPLC to achieve high purity. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Methyl N Phenyl L Valine

Electrophilic and Nucleophilic Substitution Reactions

The structure of 3-Methyl-N-phenyl-L-valine possesses sites susceptible to both electrophilic and nucleophilic attack. The phenyl ring is amenable to electrophilic aromatic substitution, while the carboxyl and amine groups can participate in nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

The N-phenyl group in this compound is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.comkhanacademy.org The nitrogen atom, directly attached to the aromatic ring, is an activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the ring, stabilizing the cationic intermediate (arenium ion). wikipedia.org However, under strongly acidic conditions often used for SEAr reactions, the nitrogen atom can be protonated, which would render it a deactivating, meta-directing group. wikipedia.org

Common electrophilic aromatic substitution reactions applicable to N-phenyl amino acids include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically at the para position due to steric hindrance from the amino acid backbone at the ortho positions.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, usually with a mixture of nitric and sulfuric acid. The reaction conditions must be carefully controlled to avoid oxidation.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: These reactions are generally less successful with N-phenyl amino acids because the nitrogen atom can coordinate with the Lewis acid catalyst, deactivating the ring. wikipedia.org

Studies on N-phenylglycine have demonstrated its participation in electrophilic transformations, serving as a model for the reactivity of the N-phenyl group in more complex amino acids like this compound. researchgate.net

Nucleophilic Substitution:

Nucleophilic substitution reactions primarily involve the carboxyl and amine functionalities. The secondary amine is nucleophilic and can react with electrophiles. britannica.commnstate.edu Acylation is a key reaction, where the hydrogen on the nitrogen is replaced by an acyl group. britannica.comopenstax.org This is a fundamental step in peptide synthesis and the formation of various amides. science.gov

The carboxyl group, after activation, becomes a prime site for nucleophilic attack. gcwgandhinagar.comcsbsju.edu Direct nucleophilic substitution on the carboxylate is difficult due to its negative charge. Therefore, activation is necessary to convert the hydroxyl group into a better leaving group. gcwgandhinagar.com

Cyclization and Rearrangement Pathways

The structure of this compound allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic systems. Rearrangement reactions are also possible under specific conditions.

One of the most relevant cyclization pathways for N-aryl amino acids is the Pictet-Spengler reaction . name-reaction.comwikipedia.orgyoutube.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgyoutube.com While this compound is not a β-arylethylamine, its derivatives could potentially undergo analogous cyclizations. For instance, reduction of the carboxyl group to an alcohol, followed by conversion to a suitable electrophile, could trigger an intramolecular cyclization onto the electron-rich phenyl ring. The mechanism typically proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring. wikipedia.orgdepaul.edu

Intramolecular cyclization of N-aryl amides is another pertinent pathway for forming heterocyclic structures. rsc.org For instance, derivatives of this compound could be cyclized to form substituted oxindoles under appropriate conditions. rsc.org

Rearrangement reactions such as the Bamberger rearrangement are known for N-phenylhydroxylamines, which rearrange to form aminophenols in the presence of strong aqueous acid. wikipedia.org While not directly applicable to this compound, this highlights the potential for rearrangements within N-phenyl systems under specific synthetic manipulations. The mechanism involves protonation of the hydroxylamine and formation of a nitrenium ion intermediate. wikipedia.org Another potential rearrangement is the Meisenheimer rearrangement of tertiary amine N-oxides, which could be relevant for N-allyl derivatives of this compound. researchgate.net

Reaction Kinetics and Thermodynamic Studies

The kinetics and thermodynamics of reactions involving this compound are influenced by its structural features. The bulky isopropyl group can exert steric hindrance, affecting reaction rates.

Reaction Kinetics:

Kinetic studies on the acylation of amino acids have shown that the reaction rates are dependent on the nucleophilicity of the amine, the electrophilicity of the acylating agent, and the reaction conditions. researchgate.net For this compound, the secondary amine is less nucleophilic than a primary amine due to the electronic effect of the phenyl group and steric hindrance. This would likely result in slower acylation rates compared to a primary amino acid like L-valine.

The hydrolysis of N-acyl amino acids has also been the subject of kinetic studies, often in the context of enzymatic resolutions. acs.orgharvard.eduharvard.edu The rate of hydrolysis of an amide bond derived from this compound would be influenced by the stability of the amide, which is affected by both electronic and steric factors.

The kinetics of the Pictet-Spengler reaction have been investigated, and the rate-limiting step is often the final deprotonation to restore aromaticity, especially in indole-based systems. depaul.edu For phenyl-based systems, the electrophilic substitution step itself can be rate-limiting. depaul.edu

Thermodynamic Studies:

The thermodynamics of peptide bond formation, a reaction analogous to the formation of amides from this compound, have been well-studied. The formation of a peptide bond is an endergonic process (positive ΔG) and is thermodynamically unfavorable in aqueous solution, requiring an input of energy. stackexchange.comaklectures.comreddit.comechemi.com This is because the reactants (amino acid and carboxylate) are more stable than the dipeptide product and water. aklectures.com However, the resulting peptide bond is kinetically stable due to a high activation energy for hydrolysis. aklectures.comreddit.com

| Reaction Type | Key Thermodynamic/Kinetic Factors |

| Peptide Bond Formation | Thermodynamically unfavorable (endergonic, +ΔG) stackexchange.comreddit.comechemi.com |

| Peptide Bond Hydrolysis | Thermodynamically favorable (exergonic, -ΔG), but kinetically slow (high activation energy) aklectures.com |

| N-Acylation | Rate is dependent on amine nucleophilicity and steric hindrance researchgate.net |

Derivatization Strategies for Functional Group Transformations

The functional groups of this compound can be selectively modified through various derivatization strategies. These transformations are crucial for peptide synthesis, the development of analogs with specific properties, and for analytical purposes. nih.govnih.gov

The carboxyl group can be transformed into a variety of other functional groups. Common modifications include:

Esterification: The conversion of the carboxylic acid to an ester is a common protecting strategy in peptide synthesis to prevent its participation in unwanted side reactions. csbsju.edu Esters can also serve as intermediates for further transformations.

Amide Formation: The carboxyl group can be coupled with amines to form amides. This requires activation of the carboxyl group, often with reagents like dicyclohexylcarbodiimide (DCC) or other coupling agents, to form a more reactive intermediate such as an O-acylisourea. gcwgandhinagar.com

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to a highly reactive acid chloride, which is a versatile intermediate for forming esters and amides. gcwgandhinagar.com

The secondary amine of this compound is a key site for derivatization:

Acylation: As mentioned, the amine can be acylated to form amides. This includes the formation of peptide bonds. britannica.comopenstax.org

Alkylation: The secondary amine can be alkylated to form a tertiary amine. openstax.orgorganic-chemistry.org This is typically achieved using alkyl halides. Complete methylation with excess methyl iodide can lead to a quaternary ammonium salt. openstax.org

Boc and Fmoc Protection: In peptide synthesis, the amine group is often protected to prevent self-polymerization and to control the sequence of amino acid addition. Common protecting groups include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Chiral Derivatization: For analytical purposes, such as the separation of enantiomers by chromatography, the amine can be reacted with a chiral derivatizing agent like Marfey's reagent (FDAA) to form diastereomers that can be separated on an achiral stationary phase. researchgate.netnih.gov

| Functional Group | Derivatization Reaction | Reagents | Resulting Functional Group |

| Carboxyl | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxyl | Amide Formation | Amine, DCC/EDC | Amide |

| Carboxyl | Reduction | LiAlH₄ | Primary Alcohol |

| Amine | Acylation | Acid Chloride/Anhydride | Amide |

| Amine | Alkylation | Alkyl Halide | Tertiary Amine |

| Amine | Protection | (Boc)₂O or Fmoc-Cl | Boc- or Fmoc-protected Amine |

The isopropyl side chain of this compound is an unfunctionalized alkyl group and is generally unreactive under standard conditions. Transformations of the side chain would require harsh conditions, such as free-radical halogenation, which would likely be unselective and could affect other parts of the molecule. Therefore, direct and selective derivatization of the isopropyl side chain is challenging and not a common strategy. Any functionalization would typically be introduced at the stage of the synthesis of the amino acid itself, rather than by modification of the pre-formed molecule.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

No specific high-resolution NMR studies for 3-Methyl-N-phenyl-L-valine are present in the surveyed scientific databases. While NMR is a standard method for the conformational analysis of N-aryl amino acids, the specific chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data necessary for a detailed analysis of this compound are not documented.

There are no published studies that experimentally determine or computationally calculate the rotational barriers around the N-C(aryl) or the N-C(acyl) bonds specifically for this compound. Research on related amide and N-aryl systems indicates that restricted rotation is expected, but quantitative data for this compound is absent nih.govmdpi.comnanalysis.comacs.org.

While advanced NMR techniques such as NOESY are crucial for stereochemical assignments in complex molecules, no such studies have been reported for this compound nanalysis.comlibretexts.org. Consequently, there is no specific data illustrating the use of these methods for the stereochemical confirmation of this compound.

X-ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases reveals no deposited crystal structure for this compound. Without this primary data, a discussion of its solid-state conformation, bond lengths, and angles is not possible.

As no crystal structure has been determined, there is no information on the crystal packing or the specific intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that this compound forms in the solid state researchgate.netiucr.orgias.ac.in.

The existence of polymorphs is an important aspect of the solid-state chemistry of organic molecules mdpi.comresearchgate.netacs.org. However, no studies on the potential polymorphism of this compound have been published.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization

Specific Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra for this compound are not available in the literature. Although these techniques are fundamental for characterizing chiral molecules like L-amino acid derivatives, no data detailing the Cotton effects or specific rotation values for this compound has been reported nih.govresearchgate.netresearchgate.netacs.org.

Due to the absence of specific research data for this compound across all requested analytical methodologies, this article cannot be generated.

Mass Spectrometry for Fragmentation Pathway Analysis

Upon electron ionization, the this compound molecule is expected to form a molecular ion (M•+). The subsequent fragmentation of this ion would likely proceed through several key pathways, driven by the presence of the phenyl group, the amide linkage, and the branched alkyl side chain of the valine residue.

Key Predicted Fragmentation Pathways:

Formation of an Acylium Ion: A common fragmentation pathway for N-acylated amino acids involves the cleavage of the C-C bond between the carbonyl group and the alpha-carbon. This would result in the formation of a stable N-phenylacetamide fragment or a related acylium ion.

Formation of Iminium and Nitrilium Cations: The presence of the nitrogen atom facilitates the formation of iminium cations through cleavage of the bond between the alpha-carbon and the side chain. Additionally, rearrangement processes could lead to the formation of nitrilium cations, a characteristic fragmentation for N-alkyl-N-perfluoroacyl amino acid derivatives.

Side Chain Fragmentation: The isopropyl group of the valine residue can undergo fragmentation, leading to the loss of neutral alkyl fragments and the formation of characteristic carbocations.

Phenyl Group Involvement: The N-phenyl group can influence the fragmentation process, potentially leading to the formation of ions containing the phenyl ring, such as the aniline radical cation or related structures.

A hypothetical fragmentation pattern for this compound is presented in the table below, based on the fragmentation of similar compounds. The mass-to-charge ratio (m/z) for each potential fragment is calculated based on the most common isotopes.

| Fragment Structure | Proposed Fragmentation Pathway | m/z (Hypothetical) |

|---|---|---|

| [C₆H₅NH₂]•+ | Cleavage of the N-Cα bond | 93 |

| [C₄H₉]+ | Loss of the N-phenylamino-carboxymethyl group | 57 |

| [M - COOH]•+ | Decarboxylation of the molecular ion | 162 |

| [M - C₄H₉]•+ | Loss of the isopropyl group | 150 |

Matrix-Isolation Infrared Spectroscopy for Conformational Studies

Matrix-isolation infrared (IR) spectroscopy is a technique used to study the vibrational spectra of molecules trapped in an inert solid matrix at low temperatures. This method, when combined with quantum chemical calculations, is exceptionally well-suited for identifying and characterizing the different stable conformations (conformers) of flexible molecules like this compound.

While a specific matrix-isolation IR study for this compound has not been reported, the conformational landscape can be inferred from studies on analogous molecules such as N-acetyl-N-phenylglycine and L-valine itself. The conformational flexibility of this compound arises from the rotation around several single bonds, including the N-Cα bond, the Cα-C(O) bond, and the bonds within the isopropyl side chain.

Predicted Conformational Preferences:

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the geometries and relative energies of the stable conformers. For this compound, it is anticipated that several conformers, stabilized by different intramolecular interactions, would coexist.

Intramolecular Hydrogen Bonding: The presence of the N-H group and the carbonyl oxygen allows for the formation of intramolecular hydrogen bonds. These interactions are known to significantly influence the conformational preferences of amino acids and their derivatives, often leading to folded or pseudo-cyclic structures.

Steric Hindrance: The bulky isopropyl and phenyl groups will sterically interact, leading to preferred orientations that minimize these repulsive forces. The relative orientation of these groups will define distinct families of conformers.

Van der Waals Interactions: Dispersive forces between the phenyl ring and the alkyl side chain can also contribute to the stability of certain conformations.

The calculated vibrational frequencies for each predicted conformer can then be compared with the experimental matrix-isolation IR spectrum. The sharp, well-resolved bands in the matrix-isolation spectrum allow for a precise assignment of vibrational modes to specific conformers.

The following table presents a hypothetical summary of the types of conformers that might be expected for this compound, based on studies of similar molecules. The relative energies are theoretical predictions and would require experimental verification.

| Conformer Type | Key Stabilizing Interaction | Predicted Relative Energy (kJ/mol) | Characteristic IR Vibrational Modes (cm⁻¹) |

|---|---|---|---|

| Extended | Minimized steric hindrance | Higher | N-H stretch (free), C=O stretch |

| Folded (H-bonded) | Intramolecular N-H···O=C hydrogen bond | Lower | N-H stretch (bonded, redshifted), C=O stretch (redshifted) |

| Side-chain Rotamers | Different orientations of the isopropyl group | Varies | Variations in C-H stretching and bending modes |

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the computational chemistry and theoretical modeling of the specific compound “this compound” according to the requested outline.

The search for dedicated research applying Density Functional Theory, Molecular Dynamics simulations, HOMO-LUMO analysis, and spectroscopic predictions specifically to this compound did not yield any published studies. While the computational methods outlined are standard and widely applied to characterize various molecules, including amino acids and their derivatives scielo.brnih.govscienceopen.comresearchgate.net, there is no accessible data or detailed research findings for this particular compound.

Therefore, generating content for the specified sections and subsections with the required scientific accuracy and detail is not feasible without dedicated research data on this compound.

Computational Chemistry and Theoretical Modeling of 3 Methyl N Phenyl L Valine

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms involving 3-Methyl-N-phenyl-L-valine. By employing quantum chemical methods such as Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying the most energetically favorable pathways. These studies allow for the characterization of transient structures, including transition states, which are crucial for understanding reaction kinetics and selectivity.

For analogous systems involving amino acids, DFT calculations have been successfully used to investigate reaction mechanisms. For instance, in studies of amino acid-catalyzed asymmetric aldol reactions, theoretical calculations have pinpointed the rate-determining steps and elucidated the origins of enantioselectivity by analyzing the relative energies of competing transition states. It is through the stabilization or destabilization of these transition states by non-covalent interactions that the stereochemical outcome of a reaction is often determined.

A possible theoretical investigation into a reaction involving this compound, for example, its synthesis or degradation, would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to ensure that the identified transition state correctly connects the desired reactants and products.

The data generated from these calculations can be summarized in tables to compare different reaction pathways.

Table 1: Hypothetical Calculated Energy Profile for a Reaction of this compound

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactants | 0.00 | 0.00 | 0 |

| Transition State 1 | +25.3 | +28.1 | 1 |

| Intermediate | +5.7 | +4.9 | 0 |

| Transition State 2 | +18.9 | +20.5 | 1 |

This table is illustrative and provides the kind of data that would be generated from a computational study of a reaction mechanism.

In Silico Design of this compound Analogs

The in silico design of analogs of this compound is a powerful strategy for developing new molecules with tailored properties, such as enhanced biological activity or improved pharmacokinetic profiles. This process typically involves a combination of computational techniques to predict the properties of virtual compounds before their synthesis.

The general workflow for the in silico design of analogs includes:

Scaffold Identification and Modification: The core structure of this compound is used as a scaffold, and various functional groups are systematically added or modified in a virtual environment.

Property Prediction: A range of molecular properties are calculated for each designed analog. These can include physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Molecular Docking: If the biological target of this compound is known, molecular docking simulations can be performed. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The docking score, which estimates the binding affinity, is a key metric for prioritizing analogs.

Molecular Dynamics (MD) Simulations: For the most promising candidates from molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding stability and interactions.

The results of such in silico screening are often presented in a tabular format to facilitate the comparison and selection of candidates for synthesis and experimental testing.

Table 2: In Silico Profiling of Hypothetical this compound Analogs

| Analog ID | Modification | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) | Predicted Aqueous Solubility (logS) |

|---|---|---|---|---|

| MNV-001 | Phenyl -> 4-Fluorophenyl | -8.2 | 2.5 | -3.1 |

| MNV-002 | Phenyl -> 4-Chlorophenyl | -8.5 | 2.8 | -3.5 |

| MNV-003 | Methyl -> Ethyl | -7.9 | 2.6 | -3.3 |

| MNV-004 | Valine -> Leucine | -8.1 | 2.9 | -3.6 |

This table is a representative example of the data generated during an in silico analog design campaign and does not represent experimentally verified data.

Through these computational approaches, the chemical space around this compound can be efficiently explored, accelerating the discovery of novel and potentially more effective derivatives.

Applications of 3 Methyl N Phenyl L Valine in Advanced Chemical and Material Sciences

Role as Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, 3-Methyl-N-phenyl-L-valine offers a predefined stereocenter, which is crucial for the construction of stereochemically defined molecules essential in pharmaceuticals and advanced materials. Its N-phenyl group and isopropyl side chain introduce significant steric hindrance and specific non-covalent interaction capabilities, influencing the conformation and properties of the resulting molecules. nih.govmedcraveonline.com

Synthesis of Non-Ribosomal Peptides and Peptidomimetics

Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced by microorganisms and are known for their diverse biological activities, including antibiotic, immunosuppressive, and antitumor properties. researchgate.netwikipedia.org Unlike ribosomally synthesized peptides, NRPs are assembled by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs), which can incorporate a wide variety of non-proteinogenic amino acids. uzh.chnih.gov The incorporation of residues like this compound into NRPs introduces structural diversity and can enhance their pharmacological properties. nih.gov The N-methylation, for instance, can increase metabolic stability and membrane permeability. nih.gov

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.govnih.gov this compound is a valuable component in the design of peptidomimetics. Its bulky nature can be used to enforce specific backbone conformations, such as β-turns, which are critical for biological activity in many peptides. The N-phenyl group can also participate in π-π stacking interactions, further stabilizing the desired structure.

| Class of Compound | Role of this compound | Resulting Properties |

| Non-Ribosomal Peptides | Incorporation as a non-proteinogenic amino acid | Increased structural diversity, potential for enhanced biological activity |

| Peptidomimetics | Enforcing specific backbone conformations (e.g., β-turns) | Improved metabolic stability, enhanced receptor binding affinity |

Incorporation into Macrocyclic Structures

Macrocyclic structures are of significant interest in drug discovery and materials science due to their unique combination of conformational rigidity and flexibility. nih.gov The incorporation of this compound into macrocyclic scaffolds can significantly influence their properties. The steric bulk of the N-phenyl and isopropyl groups can act as a conformational constraint, pre-organizing the macrocycle for binding to a biological target. Furthermore, these groups can serve as recognition elements, interacting with specific pockets on a protein surface. The synthesis of such complex macrocycles often involves sophisticated chemical strategies to achieve the desired ring size and stereochemistry. nih.govresearchgate.net

Development of Chiral Ligands and Catalysts

The principles of asymmetric catalysis rely heavily on the use of chiral ligands that can effectively transfer their stereochemical information to the products of a chemical reaction. nih.gov L-valine and its derivatives have been extensively used in the synthesis of such ligands. medcraveonline.comrsc.org

Ligand Design for Asymmetric Transformations

The N-phenyl group and the chiral center of this compound make it an attractive scaffold for the design of novel chiral ligands. These ligands can coordinate with a metal center, creating a chiral environment that directs the approach of reactants, leading to the preferential formation of one enantiomer of the product. The design of these ligands often involves modifying the carboxylic acid and amino groups to introduce other coordinating moieties, such as phosphines or other nitrogen-containing heterocycles. rsc.org The steric and electronic properties of the N-phenyl group can be fine-tuned by introducing substituents, allowing for the optimization of the ligand for a specific asymmetric transformation.

Catalytic Performance in Stereoselective Reactions

Chiral catalysts derived from this compound have the potential to be highly effective in a range of stereoselective reactions. For example, they can be employed in asymmetric hydrogenations, aldol reactions, and Michael additions. The performance of these catalysts is often evaluated based on the enantiomeric excess (ee) of the product, which is a measure of the stereoselectivity of the reaction. The bulky nature of the this compound-derived ligand can create a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.

| Reaction Type | Catalyst System | Typical Enantiomeric Excess (ee) |

| Asymmetric Hydrosilylation | L-Valine derived N-sulfinamides | Up to 98% ee |

| Asymmetric Henry Reaction | Chiral cobalt complexes from L-valine | Excellent yield and ee |

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of large, well-ordered structures. mie-u.ac.jp Amino acids are excellent building blocks for supramolecular assembly due to their ability to form hydrogen bonds, electrostatic interactions, and, in the case of aromatic amino acids, π-π stacking interactions. mdpi.comrsc.org

The N-phenyl group in this compound provides a handle for π-π stacking interactions, which can drive the self-assembly of molecules into higher-order structures such as fibers, tapes, or gels. researchgate.net The chirality of the molecule can be translated to the supramolecular level, leading to the formation of helical structures with a specific handedness. These self-assembled materials can have a wide range of potential applications, including in catalysis, sensing, and biomaterials. The interplay of hydrogen bonding from the amino acid backbone and π-π stacking from the N-phenyl group allows for precise control over the self-assembly process and the morphology of the resulting supramolecular structures. nih.gov

Based on a comprehensive search for "this compound," there is insufficient information in the available search results to generate a scientifically accurate article focusing on its specific applications in the requested areas of self-assembling systems, host-guest interactions, and functional materials.

N-Phenyl-L-valine : The direct phenyl derivative of L-valine.

3-Methyl-L-valine (L-tert-Leucine) : An isomer of leucine.

N-Methyl-L-valine : The N-methylated form of L-valine.

Dipeptides containing Phenylalanine and Valine.

Generating content based on these related molecules would be scientifically inaccurate and would not pertain to the subject of "this compound" as requested. To adhere to the principles of accuracy and avoid providing speculative information, the article cannot be constructed. Further research would be required under a more precise or alternative chemical identifier to find relevant data for the specified topics.

Future Directions and Emerging Research Avenues for 3 Methyl N Phenyl L Valine

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of complex molecules like 3-Methyl-N-phenyl-L-valine. Flow chemistry offers numerous advantages, including enhanced safety, improved reaction efficiency, precise control over reaction parameters, and easier scalability. amidetech.comnih.gov The fine control afforded by flow systems can lead to greatly improved yields and reduced reaction times compared to conventional batch processes. youtube.com

Automated fast-flow peptide synthesis (AFPS) has already demonstrated the rapid and efficient production of peptides and even small proteins, showcasing the potential of this technology for the synthesis of unnatural amino acids. amidetech.comnih.gov These automated systems can perform hundreds of consecutive reactions in a matter of hours, a process that would be highly labor-intensive using traditional methods. amidetech.com The principles of AFPS, which involve the continuous delivery of reagents by HPLC pumps and precise temperature control, can be adapted for the synthesis of N-alkylated and N-arylated amino acids. amidetech.commonash.edu

Table 1: Comparison of Batch vs. Flow Synthesis for Complex Amino Acids

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Challenging, often requires re-optimization | Straightforward, by extending reaction time |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with smaller reaction volumes |

| Control | Difficult to maintain precise control | High degree of control over temperature, pressure, and mixing |

| Efficiency | Can be lower due to mass transfer limitations | Enhanced efficiency and higher yields |

| Automation | Possible but often complex | Readily amenable to automation |

Exploration of Novel Biocatalytic Pathways and Enzyme Engineering

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for the production of chiral compounds like this compound. The use of enzymes can lead to high stereoselectivity under mild reaction conditions, avoiding the need for harsh reagents and protecting groups. acs.orgnih.gov While the direct enzymatic synthesis of this compound has not yet been reported, related biocatalytic transformations provide a clear roadmap for future research.

A key area of exploration is the use of enzymes for the N-arylation and N-methylation of amino acids. For instance, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been shown to catalyze the addition of various arylamines to fumarate, producing N-arylated aspartic acids with high enantiomeric excess. acs.org Although aromatic amines are challenging substrates due to their low nucleophilicity, this research demonstrates the feasibility of enzymatic N-arylation. acs.org Enzyme engineering and directed evolution can be employed to expand the substrate scope of such enzymes to accept L-valine as a substrate and aniline as the N-aryl donor. acs.org

Similarly, research into N-methyl-L-amino acid dehydrogenases, which catalyze the production of N-methyl-L-amino acids from α-keto acids, opens up possibilities for the biocatalytic synthesis of N-methylated valine derivatives. semanticscholar.org The engineering of microbial cell factories, such as Corynebacterium glutamicum and Escherichia coli, for the overproduction of L-valine provides a platform for developing whole-cell biocatalysts for the synthesis of this compound. nih.gov By introducing engineered enzymes for N-arylation and N-methylation into these strains, it may be possible to achieve de novo biosynthesis of the target compound from simple carbon sources.

Table 2: Potential Biocatalytic Routes for this compound Synthesis

| Enzymatic Step | Enzyme Class | Potential Substrates | Key Advantage |

| N-Arylation | Lyases, Transaminases | L-valine, Aniline | High stereoselectivity |

| N-Methylation | Methyltransferases, Dehydrogenases | N-phenyl-L-valine, Methyl donor | Mild reaction conditions |

| Whole-cell biosynthesis | Engineered metabolic pathways | Glucose, Aniline | Sustainable production from renewable feedstocks |

Advanced Machine Learning Applications for Structure-Property Relationships

Machine learning (ML) is rapidly emerging as a powerful tool in chemistry for predicting molecular properties and accelerating the discovery of new molecules with desired functions. research.google For a unique compound like this compound, ML can be applied to predict a wide range of physicochemical and biological properties, thereby guiding its potential applications.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms, can establish correlations between the molecular structure of this compound and its properties. researchgate.net By training these models on datasets of related N-aryl and N-alkyl amino acids, it is possible to predict properties such as solubility, lipophilicity, and potential biological activities. mdpi.com For instance, ML models have been used to predict the pKa of amino groups in amino acids with high accuracy. researchgate.net

Furthermore, computational methods like Density Functional Theory (DFT) can be used to generate data for training ML models. scientific.netnih.gov These computational studies can provide insights into the molecular geometry, electronic structure, and intermolecular interactions of this compound. researchgate.net This information is crucial for understanding how the compound might interact with biological targets. The integration of ML with computational chemistry can significantly reduce the time and cost associated with experimental screening by prioritizing compounds with the most promising properties.

Table 3: Machine Learning Applications for this compound

| Application | Machine Learning Model | Predicted Property | Potential Impact |

| Property Prediction | Support Vector Machines, Neural Networks | Solubility, pKa, LogP | Guide formulation and drug delivery studies |

| Activity Prediction | QSAR, Random Forest | Antibacterial activity, Enzyme inhibition | Accelerate drug discovery efforts |

| De Novo Design | Generative Adversarial Networks | Novel analogs with improved properties | Design of next-generation compounds |

Prospects in Sustainable Chemistry and Green Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact. The future production of this compound will likely focus on developing more sustainable and eco-friendly synthetic routes.

One key aspect of green chemistry is the use of renewable feedstocks. The production of L-valine, a precursor to this compound, can be achieved through fermentation processes using microorganisms that utilize sustainable resources like cellulosic carbohydrates. nih.govacs.org This bio-based approach offers a greener alternative to traditional chemical synthesis. researchgate.net

Another important principle is the reduction of waste and the use of safer solvents. The development of catalytic methods, both chemical and enzymatic, for the N-arylation and N-methylation steps can reduce the need for stoichiometric reagents and minimize waste generation. acs.orgacs.org Furthermore, the replacement of hazardous solvents with more environmentally benign alternatives is a crucial area of research in green peptide and amino acid chemistry. unibo.it

The integration of flow chemistry, as discussed in section 7.1, also aligns with the principles of green chemistry by improving energy efficiency and reducing waste. rsc.org The combination of biocatalysis and continuous flow processing holds significant promise for the development of highly efficient and sustainable manufacturing processes for this compound and other valuable amino acid derivatives.

Table 4: Green Chemistry Approaches for this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Use of Renewable Feedstocks | Fermentative production of L-valine | Reduced reliance on fossil fuels |

| Catalysis | Enzymatic or metal-catalyzed N-arylation and N-methylation | Higher atom economy, less waste |

| Safer Solvents and Reagents | Use of aqueous media or green solvents | Reduced environmental pollution |

| Energy Efficiency | Continuous flow synthesis | Lower energy consumption |

| Waste Prevention | In-process recycling of catalysts and solvents | Minimized environmental footprint |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methyl-N-phenyl-L-valine, and how can racemization be minimized during synthesis?

- Methodological Answer : The synthesis of valine derivatives typically involves nucleophilic substitution or coupling reactions. For example, tosyl-L-valine is synthesized by reacting L-valine with p-toluenesulfonyl chloride under alkaline conditions, followed by acidification and crystallization . To minimize racemization, maintain reaction temperatures below 25°C, use non-polar solvents (e.g., ethyl acetate), and monitor optical rotation post-synthesis to confirm enantiomeric purity. Purification via silica gel chromatography (e.g., CHCl/MeOH gradients) further ensures product homogeneity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is critical for structural elucidation, particularly for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1740 cm). Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight validation and fragmentation patterns. For example, a methyl ester derivative of L-valine showed a parent ion peak at m/z 482 [M-H] in ESI-MS .

Advanced Research Questions

Q. How can computational modeling optimize the functionalization of this compound for target-specific bioactivity?

- Methodological Answer : Molecular docking and density functional theory (DFT) calculations can predict binding affinities between modified valine derivatives (e.g., fluoropentyl or indazole groups) and target enzymes/receptors. For instance, analogs like N-((1-(5-fluoropentyl)-1H-indazol-3-yl)carbonyl)-L-valine methyl ester (CAS 1400742-13-3) can be modeled against cannabinoid receptors to guide synthetic prioritization . Validate predictions with in vitro binding assays using radiolabeled ligands or surface plasmon resonance (SPR).

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address this by:

- Pharmacokinetic Profiling : Use LC-MS/MS to track metabolite formation in plasma or tissue homogenates.

- Prodrug Design : Introduce hydrolyzable groups (e.g., methyl esters) to enhance membrane permeability, as seen in the synthesis of N-(3-acetoxy-phenanthrene-carbonyl)-L-valine methyl ester, which is later reduced to the active hydroxyl form .

- In Vivo Imaging : Incorporate radiotracers (e.g., F) for positron emission tomography (PET) to monitor real-time biodistribution .

Q. How do steric and electronic effects of N-phenyl and 3-methyl groups influence the compound’s conformational stability?

- Methodological Answer : Perform X-ray crystallography to resolve the crystal structure and identify key intramolecular interactions (e.g., hydrogen bonding between the carboxyl group and phenyl ring). Compare with solution-phase dynamics via NOESY NMR to assess flexibility. For example, bulky substituents like the 3-methyl group may enforce a staggered conformation, reducing steric clash with the phenyl ring .

Methodological Considerations for Data Reproducibility

- Purity Validation : Always confirm compound purity (>95%) via HPLC with UV/Vis or evaporative light scattering detection (ELSD).

- Racemization Checks : Use chiral chromatography (e.g., Chiralpak® columns) or polarimetry to ensure enantiomeric integrity during scale-up .

- Standardized Bioassays : Employ orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate biological activity and mitigate false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.